Trioxidane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

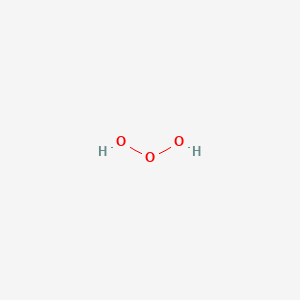

Trioxidane (H₂O₃), also known as hydrogen trioxide or dihydrogen trioxide, is an unstable hydrogen polyoxide with a linear structure (H-O-O-O-H) . Key properties include:

- Molecular formula: H₂O₃

- Molecular weight: 50.014 g/mol

- Structure: A skewed linear chain of three oxygen atoms with terminal hydrogens .

- Stability: Half-life of ~16 minutes in organic solvents at room temperature but milliseconds in aqueous solutions due to rapid decomposition into water and singlet oxygen (¹O₂) .

- Synthesis: Generated via reactions of ozone (O₃) with hydrogen peroxide (H₂O₂) (Peroxone process) or organic hydrotrioxides .

This compound exhibits weak acidity (pKa ~6.3), slightly stronger than hydrogen peroxide (pKa ~11.7), and forms the OOOH⁻ ion upon dissociation . Its transient nature limits direct applications, though it plays a role in antimicrobial activity when combined with ozone and H₂O₂ in biological systems .

Q & A

Basic Research Questions

Q. How is trioxidane synthesized in laboratory settings, and what are the critical parameters for successful preparation?

this compound (H₂O₃) is typically synthesized via the reaction of ozone (O₃) with hydrogen peroxide (H₂O₂) in organic solvents at low temperatures (-40°C to 0°C). Key parameters include maintaining an inert atmosphere (e.g., argon) to minimize decomposition and controlling the molar ratio of reactants to favor H₂O₃ formation over side products like singlet oxygen (¹O₂) . Spectroscopic monitoring (e.g., infrared or Raman) is essential to confirm transient intermediates .

Q. What spectroscopic and structural characterization methods are used to confirm this compound’s identity and stability?

this compound’s skewed linear structure (H-O-O-O-H) is validated via rotational spectroscopy and X-ray crystallography. The O-O bond length (~1.42 Å) is shorter than in H₂O₂, indicating unique electronic properties. Infrared spectroscopy identifies hydroxyl stretches (~3600 cm⁻¹) and O-O-O bending modes (~600 cm⁻¹), while mass spectrometry (MS) confirms its molecular weight (50.01 g/mol) .

Q. Why does this compound exhibit rapid decomposition in aqueous environments, and how is this quantified?

this compound decomposes into water and singlet oxygen with a half-life of milliseconds in aqueous media due to solvolysis and radical interactions. In organic solvents (e.g., CCl₄), the half-life extends to ~16 minutes. Decomposition kinetics are measured via UV-Vis spectroscopy by tracking ¹O₂ emission at 1270 nm or using trapping agents like furfuryl alcohol .

Advanced Research Questions

Q. How can computational chemistry predict this compound’s stability, reactivity, and potential isomerization pathways?

Density Functional Theory (DFT) calculations reveal that this compound’s central oxygen atom bears partial negative charge, making it susceptible to nucleophilic attack. Isomerization to cyclic or branched structures (e.g., H-O-O-O→O-H) is thermodynamically unfavorable (ΔG > 50 kJ/mol). Quantum mechanics/molecular mechanics (QM/MM) simulations model its interaction with biological targets, such as cysteine residues in enzymes .

Q. What experimental designs mitigate this compound’s instability in kinetic studies or reaction mechanisms?

Strategies include:

- Cryogenic conditions : Conducting reactions at -80°C to slow decomposition .

- Flow chemistry : Using microreactors for continuous synthesis and immediate analysis .

- Trapping agents : Adding thiourea or β-carotene to scavenge ¹O₂ and stabilize intermediates .

Q. How do researchers resolve contradictions in reported decomposition rates of this compound across studies?

Discrepancies often arise from solvent polarity, trace metal impurities, or measurement techniques. Triangulation methods are employed:

- Cross-validation : Comparing results from UV-Vis, MS, and chemiluminescence assays .

- Controlled variables : Standardizing solvent purity (HPLC-grade) and excluding transition metals .

Q. What role does this compound play in biological systems, and how is its antimicrobial activity mechanistically studied?

this compound is implicated in ozone-based antimicrobial pathways. Researchers use electron paramagnetic resonance (EPR) to detect ¹O₂ generation in bacterial suspensions. Competitive inhibition assays with catalase or superoxide dismutase differentiate H₂O₃ activity from other reactive oxygen species (ROS) .

Q. Methodological Resources

Comparison with Similar Compounds

Hydrogen Peroxide (H₂O₂)

- Molecular formula : H₂O₂

- Molecular weight : 34.014 g/mol .

- Structure : H-O-O-H, with a shorter oxygen chain.

- Stability : More stable than H₂O₃, with a half-life of days in pure form .

- Reactivity: Oxidizing agent used in disinfection, bleaching, and rocket propellants.

Key Difference : H₂O₃’s additional oxygen atom increases reactivity but reduces stability. While H₂O₂ is commercially viable, H₂O₃ is primarily a reactive intermediate .

1,3,5-Trioxane (C₃H₆O₃)

- Molecular formula : C₃H₆O₃

- Molecular weight : 90.08 g/mol .

- Structure : Cyclic trimer of formaldehyde, forming a six-membered ring with alternating oxygen and methylene groups.

- Stability : Highly stable due to its cyclic structure; used as a precursor for formaldehyde in polymers .

Key Difference : Unlike linear H₂O₃, 1,3,5-trioxane’s ring structure confers stability, enabling industrial use. It lacks the reactive O-O-O chain, making it chemically distinct .

Dimethyltrioxidane (C₂H₆O₃)

- Molecular formula : C₂H₆O₃

- Molecular weight : 78.067 g/mol .

- Structure : Organic derivative of H₂O₃, with methyl groups replacing terminal hydrogens (CH₃-O-O-O-CH₃) .

- Stability : Enhanced stability compared to H₂O₃ due to hydrophobic methyl groups .

Key Difference : Methyl substituents reduce polarity and decomposition rates, making dimethylthis compound more tractable in synthetic chemistry than H₂O₃ .

Sulfuric Acid (H₂SO₄)

- Molecular formula : H₂SO₄

- Molecular weight : 98.079 g/mol .

- Structure : Tetrahedral geometry with a central sulfur atom bonded to four oxygens.

- Reactivity : Strong acid and dehydrating agent; widely used in fertilizers and chemical manufacturing .

Key Difference: H₂SO₄’s tetrahedral structure and sulfur center contrast with H₂O₃’s linear oxygen chain. Unlike H₂O₃, H₂SO₄ is non-oxidative under standard conditions .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Formula | Molecular Weight (g/mol) | Structure | Stability (Half-Life) |

|---|---|---|---|---|

| This compound | H₂O₃ | 50.014 | Linear O-O-O | 16 min (organic solvent) |

| Hydrogen Peroxide | H₂O₂ | 34.014 | H-O-O-H | Days (pure form) |

| 1,3,5-Trioxane | C₃H₆O₃ | 90.08 | Cyclic ring | Stable |

| Dimethylthis compound | C₂H₆O₃ | 78.067 | CH₃-O-O-O-CH₃ | Enhanced vs. H₂O₃ |

Research Findings

- Catalytic Decomposition : this compound forms as an intermediate during H₂O₂ decomposition over Zr(IV)-substituted Lindqvist polyoxometalates (POMs). Energy barriers for H₂O₂ → H₂O₃ vary with metal ions: Zr (lowest), Ti, Nb .

- Biological Role : this compound is implicated in immune responses, where antibodies catalyze its formation from singlet oxygen to combat pathogens .

- Synthetic Routes: Larger H₂O₃ quantities are obtained via ozonolysis of organic substrates at low temperatures, highlighting its niche role in oxidation reactions .

Preparation Methods

Ozonation of Hydrogen Peroxide: The Peroxone Process

The peroxone process, involving the reaction of ozone (O₃) with hydrogen peroxide (H₂O₂), represents the most widely studied method for trioxidane synthesis. This approach leverages the nucleophilic interaction between ozone and peroxide to form HOOOH via a cyclic intermediate .

Reaction Mechanism

The reaction proceeds through a five-membered cyclic transition state, where ozone attacks the hydrogen peroxide molecule, leading to O–O bond cleavage and subsequent rearrangement. Theoretical studies suggest the formation of a transient intermediate with the formula H₂O₅, which decomposes into HOOOH and water :

3 + \text{H}2\text{O}2 \rightarrow \text{HOOOH} + \text{H}2\text{O} + \text{O}_2O3+H2O2→HOOOH+H2O+O2

The reaction is typically conducted in aqueous or organic solvents (e.g., acetone, diethyl ether) at temperatures between −20°C and 25°C to mitigate HOOOH decomposition .

Optimization and Applications

Industrial applications, such as groundwater remediation, utilize peroxone mixtures due to HOOOH’s ability to generate singlet oxygen (¹O₂), a potent oxidant for organic contaminants . Key parameters influencing yield include:

| Parameter | Optimal Range | Impact on HOOOH Yield |

|---|---|---|

| O₃:H₂O₂ Molar Ratio | 1:1 to 1:2 | Maximizes intermediate stability |

| Temperature | −20°C to 0°C | Reduces decomposition |

| Solvent Polarity | Low (e.g., ethers) | Enhances HOOOH lifetime |

Under optimized conditions, HOOOH concentrations of 0.1–1.0 mM are achievable, though rapid decomposition in aqueous media (half-life <1 ms) necessitates immediate use .

Electrochemical Synthesis via Water Dissociation

Electrolysis of water under high-voltage conditions generates this compound as a minor product alongside hydrogen and oxygen. This method, though less efficient than ozonation, provides insights into HOOOH’s formation under non-equilibrium conditions .

Experimental Setup

A proton-exchange membrane electrolyzer operating at 10–15 V and 25°C produces detectable HOOOH levels (≤50 μM). The reaction mechanism involves radical recombination at the anode:

2HO∙+O2→HOOOH

Challenges and Limitations

Low yields and competing side reactions (e.g., H₂O₂ formation) limit this method’s practicality. Recent advances in pulsed electrolysis have improved selectivity, but scalability remains unresolved .

Reduction of Ozone with Organic Substrates

This compound synthesis via ozone reduction employs organic hydrazines and hydroquinones as electron donors. This approach enables higher HOOOH concentrations in organic solvents .

Hydrazine-Mediated Ozonation

1,2-Diphenylhydrazine reacts with ozone in acetone at −78°C to yield HOOOH alongside azobenzene and hydrogen peroxide :

3 \rightarrow \text{HOOOH} + \text{PhN=NPh} + \text{H}2\text{O}2 + \text{O}2PhNHNHPh+2O3→HOOOH+PhN=NPh+H2O2+O2

Key Findings:

Anthraquinone Process

2-Ethylanthrahydroquinone reduces ozone in methyl acetate, producing HOOOH via a radical pathway. This method, scalable to gram quantities, achieves 85% purity after solvent removal .

Decomposition of Organic Hydrotrioxides

Organic hydrotrioxides (ROOOH) decompose at low temperatures to release HOOOH, offering a route to isolate the compound without ozonation byproducts .

Mechanism and Conditions

Dimethylphenylsilyl hydrotrioxide (Me₂PhSiOOOH) decomposes in acetone at −60°C:

2\text{PhSiOOOH} \rightarrow \text{HOOOH} + \text{Me}2\text{PhSiOH}Me2PhSiOOOH→HOOOH+Me2PhSiOH

Performance Metrics:

| Hydrotrioxide | Decomposition Temp. | HOOOH Yield |

|---|---|---|

| Me₂PhSiOOOH | −60°C | 40–50% |

| t-BuOOOH | −40°C | 30–35% |

The method’s utility is constrained by the need to synthesize stable hydrotrioxides, which often require specialized precursors .

Catalytic Synthesis Using Methyltrioxorhenium(VII)

Methyltrioxorhenium (MTO) catalyzes HOOOH formation from H₂O₂ and O₂, enabling high-purity solutions in aprotic solvents .

Reaction Protocol

A 0.1 M MTO solution in acetone reacts with H₂O₂ (30%) under O₂ atmosphere at −20°C:

2\text{O}2 + \text{O}2 \xrightarrow{\text{MTO}} \text{HOOOH} + \text{H}2\text{O}H2O2+O2MTOHOOOH+H2O

Advantages Over Traditional Methods

Emerging Techniques and Recent Advances

Photocatalytic Generation

UV irradiation of H₂O₂-ClO⁻ mixtures produces HOOOH via a this compound intermediate, as demonstrated in advanced oxidation technologies .

Supramolecular Stabilization

Encapsulation of HOOOH within β-cyclodextrin derivatives enhances its stability at room temperature, opening avenues for controlled release applications .

Properties

CAS No. |

12596-80-4 |

|---|---|

Molecular Formula |

H2O3 |

Molecular Weight |

50.014 g/mol |

InChI |

InChI=1S/H2O3/c1-3-2/h1-2H |

InChI Key |

JSPLKZUTYZBBKA-UHFFFAOYSA-N |

SMILES |

OOO |

Canonical SMILES |

OOO |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.